

# Independent Verification of Anticancer Agent CT-P72/ABP-102: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 72 |           |
| Cat. No.:            | B12397534           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anticancer agent CT-P72/ABP-102 with the established therapy, ENHERTU® (trastuzumab deruxtecan), for the treatment of HER2-positive cancers. The information is based on publicly available preclinical and clinical data to support independent verification of the agent's mechanism of action and performance.

# **Executive Summary**

CT-P72/ABP-102 is an investigational tetravalent bispecific antibody that functions as a T-cell engager, targeting HER2 on tumor cells and CD3 on T-cells.[1][2] Its proposed mechanism aims to induce a potent and selective anti-tumor immune response.[1][2] Preclinical data suggests CT-P72/ABP-102 is effective in HER2-high tumor models, including those resistant to the antibody-drug conjugate ENHERTU.[1][2] ENHERTU is a HER2-targeted antibody-drug conjugate (ADC) that delivers a cytotoxic payload to HER2-expressing cancer cells and has demonstrated significant efficacy in various clinical settings. This guide will delve into a detailed comparison of their mechanisms of action, present available preclinical and clinical data, and provide an overview of the experimental protocols used to generate this data.

## **Mechanism of Action**

CT-P72/ABP-102: HER2xCD3 T-Cell Engager



CT-P72/ABP-102 is a tetravalent bispecific antibody designed to physically link T-cells to HER2-expressing tumor cells.[1][2] One part of the antibody binds to the HER2 receptor on the surface of cancer cells, while another part binds to the CD3 receptor on T-cells, a key component of the T-cell receptor complex. This dual binding creates a cytolytic synapse, leading to T-cell activation and subsequent killing of the cancer cell. Notably, CT-P72/ABP-102 is engineered with dual-affinity tuning, designed to bind strongly to HER2 on tumor cells while engaging CD3 on T-cells in a more controlled manner to potentially reduce cytokine-related toxicity.[1]

ENHERTU (trastuzumab deruxtecan): HER2-Targeted Antibody-Drug Conjugate

ENHERTU is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody (trastuzumab) linked to a topoisomerase I inhibitor payload (deruxtecan). The trastuzumab component targets the antibody to HER2-expressing tumor cells. Upon binding, the entire ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the deruxtecan payload, which causes DNA damage and leads to apoptosis. A key feature of ENHERTU is its "bystander effect," where the membrane-permeable payload can also kill neighboring tumor cells, even if they have lower HER2 expression.

#### Signaling Pathway Diagrams



Click to download full resolution via product page

Caption: Mechanism of Action for CT-P72/ABP-102.





Click to download full resolution via product page

Caption: Mechanism of Action for ENHERTU.

## **Performance Data**

### Preclinical Data: CT-P72/ABP-102

Quantitative preclinical data for CT-P72/ABP-102 is emerging from scientific conferences. The following table summarizes key findings from presentations at the American Association for Cancer Research (AACR) and the Society for Immunotherapy of Cancer (SITC) in 2025.



| Parameter                       | Finding                                                                                                                                  | Model System           | Source |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|------------------------|--------|
| Tumor Growth<br>Inhibition      | Up to a two-fold increase in tumor suppression compared to a biosimilar of runimotamab (a benchmark HER2 x CD3 bispecific antibody).     | In vivo models.        | [3][4] |
| Tumor Selectivity               | Potent cytotoxicity in HER2-overexpressing breast and gastric cancer models, with significantly reduced activity against HER2-low cells. | In vitro cell models.  | [4][5] |
| Cytokine Release                | Reduced cytokine release (e.g., IL-2, IFN-y) in HER2-low cell models while maintaining potent cytotoxicity in HER2-high models.          | In vitro cell models.  | [6]    |
| Safety                          | Well-tolerated in non-<br>human primates at<br>doses exceeding 180<br>times the maximum<br>tolerated dose of the<br>parental antibody.   | Cynomolgus<br>monkeys. | [6][7] |
| Efficacy in Resistant<br>Models | Demonstrated anti-<br>tumor activity in<br>ENHERTU-resistant<br>tumor models.                                                            | In vivo models.        | [1][2] |



## **Clinical Data: ENHERTU (trastuzumab deruxtecan)**

ENHERTU has undergone extensive clinical evaluation. The following table summarizes key efficacy data from pivotal trials.



| Trial Name            | Patient<br>Population                                                                                                                   | Comparator                                   | Primary<br>Endpoint                    | Result                                                                                                | Source |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------|--------|
| DESTINY-<br>Breast03  | HER2+ metastatic breast cancer, previously treated with trastuzumab and a taxane.                                                       | Ado-<br>trastuzumab<br>emtansine (T-<br>DM1) | Progression-<br>Free Survival<br>(PFS) | Median PFS<br>not reached<br>for<br>ENHERTU<br>vs. 6.8<br>months for T-<br>DM1 (HR<br>0.28).          |        |
| DESTINY-<br>Breast04  | HER2-low<br>metastatic<br>breast<br>cancer,<br>previously<br>treated with<br>chemotherap<br>y.                                          | Physician's<br>choice of<br>chemotherap<br>y | Progression-<br>Free Survival<br>(PFS) | Median PFS<br>of 9.9 months<br>for<br>ENHERTU<br>vs. 5.1<br>months for<br>chemotherap<br>y (HR 0.50). | [8]    |
| DESTINY-<br>Gastric01 | HER2+ advanced gastric or gastroesopha geal junction cancer, previously treated with at least two prior regimens including trastuzumab. | Irinotecan or<br>paclitaxel                  | Objective<br>Response<br>Rate (ORR)    | ORR of 51% for ENHERTU vs. 14% for chemotherap y.                                                     |        |
| DESTINY-<br>Lung02    | HER2-mutant<br>unresectable<br>or metastatic<br>non-small cell                                                                          | Single-arm<br>study                          | Objective<br>Response<br>Rate (ORR)    | ORR of 57.7%.                                                                                         | [9]    |



lung cancer (NSCLC), previously treated with platinumbased chemotherap

y.

# Experimental Protocols General Workflow for Preclinical Evaluation of a T-Cell Engager

The following diagram illustrates a general workflow for the preclinical assessment of a T-cell engager like CT-P72/ABP-102.





Click to download full resolution via product page

Caption: General Preclinical Experimental Workflow.

# **Key Experimental Methodologies**

- 1. T-Cell Mediated Cytotoxicity Assay
- Objective: To determine the ability of CT-P72/ABP-102 to induce T-cell killing of HER2positive tumor cells.



#### · Methodology:

- HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87) are cultured.
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to serve as a source of T-cells.
- Tumor cells and PBMCs are co-cultured at various effector-to-target ratios.
- Increasing concentrations of CT-P72/ABP-102 are added to the co-culture.
- Cell viability is assessed after a defined incubation period (e.g., 48-72 hours) using a colorimetric assay (e.g., MTS) or by measuring the release of lactate dehydrogenase (LDH).
- The half-maximal effective concentration (EC50) is calculated to determine the potency of the agent.

#### 2. Cytokine Release Assay

- Objective: To measure the levels of cytokines released upon T-cell activation by CT-P72/ABP-102.
- Methodology:
  - Co-culture experiments are set up as described in the cytotoxicity assay.
  - After the incubation period, the cell culture supernatant is collected.
  - The concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
  - This assay is crucial for assessing the potential for cytokine release syndrome (CRS).

#### 3. Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of CT-P72/ABP-102.



#### · Methodology:

- Immunodeficient mice (e.g., NSG mice) are subcutaneously implanted with human HER2positive tumor cells.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- Mice are treated with CT-P72/ABP-102, a control antibody, or vehicle at specified doses and schedules.
- Tumor volume is measured regularly with calipers.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
- 4. Non-Human Primate Toxicology Studies
- Objective: To assess the safety and tolerability of CT-P72/ABP-102 in a species with a similar immune system to humans.
- Methodology:
  - Cynomolgus monkeys are administered escalating doses of CT-P72/ABP-102.
  - Animals are monitored for clinical signs of toxicity.
  - Blood samples are collected for hematology, clinical chemistry, and cytokine analysis.
  - At the end of the study, a comprehensive necropsy and histopathological examination of tissues are performed.

## Conclusion

CT-P72/ABP-102 represents a promising next-generation immunotherapy for HER2-positive cancers with a distinct mechanism of action compared to the established ADC, ENHERTU. Preclinical data suggests potent and selective anti-tumor activity, including in models resistant to current therapies, and a potentially favorable safety profile. While ENHERTU has a proven



clinical track record across various HER2-expressing tumors, the T-cell engaging approach of CT-P72/ABP-102 offers a novel strategy to overcome resistance and potentially improve outcomes for patients. Further clinical investigation is necessary to fully elucidate the therapeutic potential of CT-P72/ABP-102 and its positioning relative to ENHERTU and other HER2-targeted agents. This guide provides a foundational comparison based on available data to aid researchers in their independent assessment of this emerging anticancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Abpro and Celltrion to Present Preclinical Data for CT-P72/ABP-102 at SITC 2025, Highlighting a Next-Generation HER2×CD3 T-Cell Engager BioSpace [biospace.com]
- 2. Abpro and Celltrion to Present Preclinical Data for CT-P72/ABP-102 at SITC 2025, Highlighting a Next-Generation HER2×CD3 T-Cell Engager [barchart.com]
- 3. Abpro and Celltrion's ABP-102/CT-P72 Shows Promise as Best-in-Class HER2 T-Cell Engager [trial.medpath.com]
- 4. Abpro and Celltrion Unveil Preclinical Data for ABP-102/CT-P72 at AACR 2025,
   Showcasing Potential Best-in-Class HER2 x CD3 T-Cell Engager BioSpace [biospace.com]
- 5. Abpro and Celltrion Reveal Promising Preclinical Data for Bispecific T-Cell Engager ABP-102/CT-P72 Targeting HER2-Positive Cancers | Nasdaq [nasdaq.com]
- 6. Abpro and Celltrion Unveil Preclinical Data for ABP-102/CT-P72 at [natlawreview.com]
- 7. HER2-Targeted Breakthrough: ABP-102/CT-P72 Emerges as a Next-Gen Cancer Therapy [ainvest.com]
- 8. Study results of Enhertu and HER-2 for Metastatic Breast Cancer Summit Re [summit-re.com]
- 9. ENHERTU® (fam-trastuzumab deruxtecan-nxki) demonstrated highly statistically significant and clinically meaningful improvement in invasive disease-free survival vs. T-DM1 in DESTINY-Breast05 Phase III trial in patients with high-risk early breast cancer following neoadjuvant therapy [astrazeneca-us.com]



To cite this document: BenchChem. [Independent Verification of Anticancer Agent CT-P72/ABP-102: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397534#independent-verification-of-anticanceragent-72-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com